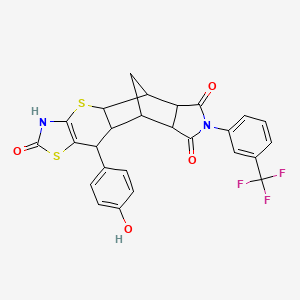

C26H19F3N2O4S2

Description

Contextual Significance within Chemical Biology and Medicinal Chemistry

NP-G2-044's importance lies in its novel mechanism of action that targets the metastatic spread of cancer, a major cause of mortality. nih.gov Metastasis, the process by which cancer cells spread to other parts of the body, is responsible for approximately 90% of cancer-related deaths. nih.gov NP-G2-044 specifically inhibits fascin, an actin-bundling protein that is essential for the formation of filopodia, which are cellular protrusions that enable cell migration and invasion. protheragen.compatsnap.com

Elevated levels of fascin are observed in many types of metastatic tumors and are correlated with aggressive disease and poor patient prognosis. aacrjournals.orgaacrjournals.orgnovita-pharm.com Notably, fascin expression is low or absent in most normal adult epithelial cells, making it an attractive target for cancer therapy. aacrjournals.orgaacrjournals.org NP-G2-044 acts by occupying an actin-binding site on fascin, which induces a conformational change in the protein and disrupts its ability to bundle actin filaments. protheragen.comnih.gov This, in turn, inhibits the formation of filopodia and lamellipodia, thereby reducing cancer cell migration and invasion. medchemexpress.com

Beyond its anti-metastatic properties, research has revealed that NP-G2-044 also possesses a dual mechanism of action by enhancing the anti-cancer immune response. medpath.comnovita-pharm.com Studies have shown that the compound increases the number of activated conventional dendritic cells (cDCs) within the tumor microenvironment and enhances their antigen uptake. aacrjournals.orgnih.gov This suggests that NP-G2-044 can work synergistically with immune checkpoint inhibitors to improve anti-tumor immunity. nih.gov

Table 1: Key Properties of NP-G2-044

| Property | Description |

| Chemical Formula | C26H19F3N2O4S2 |

| Mechanism of Action | Inhibitor of the actin-bundling protein fascin. |

| Primary Effect | Blocks tumor cell migration, invasion, and metastasis. |

| Secondary Effect | Enhances anti-cancer immune response. |

| Therapeutic Target | Fascin, a protein overexpressed in many metastatic cancers. |

Historical Perspectives of Related Compound Classes in Research

The development of fascin inhibitors as a therapeutic strategy is a relatively recent advancement. The journey began with the identification of fascin as a key player in cell motility and its subsequent association with cancer metastasis. novita-pharm.com Early research focused on understanding the structure and function of fascin, which paved the way for the discovery of molecules that could inhibit its activity.

The initial exploration for fascin inhibitors involved screening chemical libraries to identify compounds that could disrupt the interaction between fascin and actin. aacrjournals.orgnovita-pharm.com One of the early lead compounds was a natural product called migrastatin. novita-pharm.com However, the development of more potent and specific small-molecule inhibitors, such as NP-G2-044 and its analogs (e.g., G2 and NP-G2-029), marked a significant step forward. nih.govresearchgate.net These synthetic compounds were optimized through medicinal chemistry to improve their efficacy and drug-like properties. nih.gov

The progression from identifying a biological target to developing a clinical-stage inhibitor like NP-G2-044 highlights the evolution of drug discovery, moving from broad-acting cytotoxic agents to highly specific targeted therapies.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research on NP-G2-044 is heavily focused on its clinical development as an anti-cancer agent. The compound has undergone preclinical studies in various cancer models, demonstrating its ability to inhibit metastasis and, in some cases, reduce tumor growth. nih.govresearchgate.net NP-G2-044 has advanced to Phase 1 and Phase 2 clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with other cancer treatments like immunotherapy. medpath.comascopubs.orgascopubs.org

Recent findings from a Phase 2 trial indicated that NP-G2-044, in combination with an anti-PD-1 therapy, showed durable responses and tumor control in patients with advanced solid tumors that were resistant to prior immunotherapy. cancernetwork.com The objective response rate was 21%, and the disease control rate was 76% in the studied patient population. cancernetwork.com

Table 2: Summary of Recent Clinical Trial Data for NP-G2-044

| Trial Phase | Patient Population | Key Findings |

| Phase 2 | Advanced solid tumors resistant to prior anti-PD-1 therapy | Objective Response Rate (ORR) of 21%; Disease Control Rate (DCR) of 76%. medpath.comcancernetwork.com |

| Phase 1/2 | Advanced solid tumors | Well-tolerated with signals of anti-tumor and anti-metastatic activity. ascopubs.org |

Despite the promising results, several questions remain to be answered:

Breadth of Efficacy: While NP-G2-044 has shown activity in several cancer types, its full spectrum of efficacy across different malignancies is still under investigation.

Mechanisms of Resistance: As with any targeted therapy, the potential for cancer cells to develop resistance to NP-G2-044 is a key concern that requires further study.

Biomarkers for Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to NP-G2-044 therapy would be a significant advancement.

Optimal Combination Therapies: Further research is needed to identify the most effective combination strategies for NP-G2-044 with other anti-cancer agents to maximize therapeutic benefit.

Properties

Molecular Formula |

C26H19F3N2O4S2 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

9-(4-hydroxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |

InChI |

InChI=1S/C26H19F3N2O4S2/c27-26(28,29)11-2-1-3-12(8-11)31-23(33)18-14-9-15(19(18)24(31)34)20-17(14)16(10-4-6-13(32)7-5-10)21-22(36-20)30-25(35)37-21/h1-8,14-20,32H,9H2,(H,30,35) |

InChI Key |

FELUIYKQARLEKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)SC6=C(C3C7=CC=C(C=C7)O)SC(=O)N6 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Diversification of C26h19f3n2o4s2

Methodologies for De Novo Synthesis of C26H19F3N2O4S2

The de novo synthesis, or the creation of a complex molecule from simple, commercially available precursors, is a cornerstone of organic chemistry. wikipedia.orgcutm.ac.in For a molecule with the complexity of this compound, this process requires a carefully planned, multi-step sequence of reactions.

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis is a problem-solving technique for designing chemical syntheses. The process involves mentally deconstructing the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. numberanalytics.comnumberanalytics.comlibretexts.org This "disconnection" approach is guided by known and reliable chemical transformations. bluffton.edulibretexts.org

For our representative target molecule, the most logical disconnections are at the two sulfonamide (S-N) bonds. This is a common and robust strategy as sulfonamide bonds are typically formed in the final stages of a synthesis due to their high stability.

Figure 1: Retrosynthetic Analysis of the Target Molecule

This analysis identifies three key building blocks:

2,7-Diamino-9,9-dimethyl-9H-fluorene: This is the central scaffold, providing the core structure.

4-(Trifluoromethyl)benzenesulfonyl chloride: An activated sulfonyl donor.

Benzenesulfonyl chloride: A second, distinct sulfonyl donor.

The synthesis of the key diamine intermediate itself requires a multi-step pathway, typically starting from fluorene (B118485) or a substituted derivative. A plausible route involves the dinitration of 9,9-dimethylfluorene followed by the reduction of the nitro groups to amines.

| Intermediate | Starting Material | Key Transformation | Typical Reagents |

| 2,7-Dinitro-9,9-dimethyl-9H-fluorene | 9,9-Dimethyl-9H-fluorene | Electrophilic Aromatic Nitration | HNO₃, H₂SO₄ |

| 2,7-Diamino-9,9-dimethyl-9H-fluorene | 2,7-Dinitro-9,9-dimethyl-9H-fluorene | Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl |

This interactive table summarizes the synthesis of the key diamine intermediate.

Stereoselective and Regioselective Synthetic Approaches

Regioselectivity: The forward synthesis from the key intermediates requires careful control of regioselectivity. The two amino groups on the 2,7-diamino-9,9-dimethyl-9H-fluorene scaffold are chemically equivalent. To synthesize the unsymmetrical target molecule, a sequential addition of the two different sulfonyl chlorides is necessary. This typically involves a protection-deprotection strategy.

Monoprotection: One of the amino groups is protected, for instance, as a carbamate (B1207046) (e.g., Boc-anhydride).

First Sulfonylation: The remaining free amino group is reacted with the first sulfonyl chloride (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride).

Deprotection: The protecting group is removed.

Second Sulfonylation: The newly freed amino group is reacted with the second sulfonyl chloride (benzenesulfonyl chloride).

This sequence ensures that the two different sulfonyl groups are directed to the correct positions (2 and 7) on the fluorene scaffold.

Stereoselectivity: The representative molecule is achiral. However, stereoselective synthesis would become critical if a chiral center were introduced. iupac.orgchemistrydocs.com For instance, if the core scaffold contained a chiral element or if atropisomerism were possible due to restricted rotation around the aryl-S or aryl-N bonds. In such cases, chiral auxiliaries, asymmetric catalysis, or chiral resolution techniques would be employed to produce a single stereoisomer. researchgate.netnih.gov For example, using a chiral base during the sulfonylation step could potentially induce diastereoselectivity. thieme-connect.de

Sustainable Chemistry Principles in this compound Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. scienceinschool.orgopcw.org The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. sciencepublishinggroup.comresearchgate.net

Key areas for applying green chemistry principles include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. cambridgescholars.com The proposed synthesis based on sulfonamide formation is generally efficient in this regard.

Use of Catalysis: The reduction of the dinitro intermediate is a prime example where catalysis is superior. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) is preferable to stoichiometric reductants like tin(II) chloride, which generate significant metallic waste.

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or chloroform (B151607) with greener alternatives such as 2-methyltetrahydrofuran, ethyl acetate, or, where possible, water.

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, can often reduce reaction times and energy consumption compared to conventional heating. sciencepublishinggroup.com

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Benefit |

| Nitro Reduction | SnCl₂, HCl in Ethanol | H₂ (1 atm), 10% Pd/C in Ethyl Acetate | Avoids toxic heavy metal waste, higher atom economy. |

| Sulfonylation | Pyridine (solvent and base) | K₂CO₃ (base) in Acetonitrile | Replaces a toxic, high-boiling point solvent with a recyclable one and a solid base. |

| Purification | Column Chromatography | Recrystallization | Significantly reduces solvent usage and solid waste (silica gel). |

This interactive table compares traditional and greener synthetic methods.

Design and Synthesis of this compound Derivatives and Analogues

Once a synthetic route to the parent compound is established, medicinal chemists often create derivatives and analogues to explore the structure-activity relationship (SAR) and optimize properties.

Molecular Scaffold Modification Strategies

The central fluorene ring system is the molecular scaffold of the target molecule. sfb958.de Modifying this scaffold, a strategy known as "scaffold hopping," can lead to novel compounds with potentially different biological activities or improved properties. nih.govnih.gov

Scaffold modification strategies could include:

Replacing the Fluorene Core: The 2,7-diamino-9,9-dimethylfluorene core could be replaced with other rigid, aromatic diamines such as:

Carbazole derivatives

Dibenzofuran derivatives

Phenoxazine derivatives

These modifications can profoundly impact how the molecule fits into a biological target, offering a powerful tool for lead optimization.

Combinatorial Chemistry and Library Synthesis for this compound Analogues

Combinatorial chemistry provides a high-throughput method to rapidly generate a large number of analogues, known as a chemical library. scribd.comwikipedia.org This is particularly well-suited for exploring the SAR of the two sulfonyl "arms" of the this compound structure. nih.govosdd.net

Using the established synthetic route, a library could be generated using a parallel synthesizer. The core intermediate, 2,7-diamino-9,9-dimethyl-9H-fluorene (or a similar diamine scaffold), would be reacted with a diverse set of sulfonyl chlorides.

Table for Combinatorial Library Generation:

| Component Type | Building Block Examples |

|---|---|

| Diamine Scaffolds (A) | A1: 2,7-Diamino-9,9-dimethyl-9H-fluoreneA2: 3,6-Diamino-9-ethylcarbazole |

| Sulfonyl Chlorides (R¹) | R¹a: Benzenesulfonyl chlorideR¹b: 4-Methoxybenzenesulfonyl chlorideR¹c: Thiophene-2-sulfonyl chloride |

| Sulfonyl Chlorides (R²) | R²a: 4-(Trifluoromethyl)benzenesulfonyl chlorideR²b: 4-Fluorobenzenesulfonyl chlorideR²c: Naphthalene-1-sulfonyl chloride |

This interactive table shows representative building blocks for creating a combinatorial library of this compound analogues.

Lack of Publicly Available Research Data for this compound Hinders Analysis of its Computational Design and Derivative Generation

Despite a comprehensive search for scientific literature and data, there is currently a notable absence of publicly available information regarding the chemical compound with the molecular formula this compound. This lack of data prevents a detailed analysis of its advanced synthetic strategies and chemical diversification, specifically concerning the computational design and generation of its derivatives.

Computational design, a powerful methodology in modern drug discovery and materials science, relies on existing structural and activity data to inform the creation of novel molecules. novatr.comharvard.eduwiley.com This process often involves techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations to predict the properties and potential efficacy of new chemical entities. nih.govmdpi.comnih.gov

The generation of derivatives for a lead compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic profile. Computational tools play a pivotal role in this process by enabling the in silico screening of virtual libraries of derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov This approach accelerates the discovery pipeline and reduces the costs associated with experimental screening.

A typical workflow for the computational design of derivatives involves several key stages:

Target Identification and Validation: Understanding the biological target and its interaction with the lead compound is fundamental.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

Virtual Library Design: Generating a diverse set of virtual derivatives by modifying the lead compound's scaffold or substituents.

Molecular Docking and Scoring: Predicting the binding affinity and orientation of the designed derivatives within the target's active site. nih.gov

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the virtual compounds.

Prioritization for Synthesis: Selecting the most promising candidates for chemical synthesis and subsequent experimental validation based on the computational predictions.

Without initial research identifying the structure, properties, or biological targets of this compound, it is not possible to apply these computational strategies. The scientific community has not yet published studies that would provide the necessary foundation for such an investigation.

Elucidation of Biological Mechanisms and Molecular Interactions of C26h19f3n2o4s2

Identification and Characterization of Biochemical Targets of C26H19F3N2O4S2

The direct biochemical target of PF-06446846 is not a single protein in the conventional sense but rather the ribosome-nascent chain complex of a select group of proteins. nih.govpfizer.com Various advanced methodologies have been used to identify and characterize this unique interaction.

Proteomic techniques have been indispensable in confirming the target and understanding the selectivity of PF-06446846. nih.gov

Ribosome Profiling (Ribo-Seq): This powerful technique has been central to deconvoluting the compound's target. researchgate.net Ribosome profiling experiments in Huh7 cells treated with PF-06446846 provided high-resolution data showing an accumulation of ribosome footprints specifically at the 5' end of the PCSK9 mRNA, pinpointing the stall site to the vicinity of codon 34. nih.govplos.orgresearchgate.net These studies demonstrated that despite acting on the ribosome, a universal cellular machine, PF-06446846 exhibits remarkable selectivity for PCSK9 translation. nih.govacs.org While highly selective, ribosome profiling did reveal that the translation of a few dozen other proteins was also stalled by the compound. pfizer.com

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): To assess the broader impact on the proteome, SILAC-based quantitative proteomics was performed on Huh7 cells. nih.gov The results from this analysis indicated that PF-06446846 had no general effect on the secreted and intracellular proteome, further supporting the high degree of specificity of the compound for inhibiting PCSK9 expression. nih.gov

Interactive Table 2: Proteomic Methods Used to Study this compound (PF-06446846)

| Proteomic Method | Cell Line | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Ribosome Profiling (Ribo-Seq) | Huh7 | Identify specific mRNA translation inhibition sites. | Revealed a distinct ribosome stall site around codon 34 of PCSK9 mRNA. | nih.govplos.orgresearchgate.net |

| SILAC | Huh7 | Assess global impact on cellular proteome. | No general effect on the intracellular or secreted proteome was observed. | nih.gov |

Genetic interaction screens can identify genes that modify a compound's activity, thereby revealing pathways related to its mechanism of action. biorxiv.orgyeastgenome.org

A study utilized CRISPR interference (CRISPRi) screens to probe the cellular response to selective translation inhibition. biorxiv.org This screen was conducted with PF-06378503, a compound structurally related to PF-06446846 but with higher toxicity, which was necessary to exert the selective pressure for the growth-based screen. biorxiv.org The ribosome profiling data showed that both compounds inhibit the translation of an overlapping set of proteins. biorxiv.org

The CRISPRi screen identified several genetic modifiers that either enhanced or suppressed the compound's toxicity. biorxiv.org Many of these genes are involved in translation and ribosome quality control (RQC) pathways. biorxiv.org Key findings include:

Suppressors of Toxicity: The ubiquitin-binding protein ASCC2 and the helicase ASCC3 were found to protect cells from the toxic effects of the compound. biorxiv.org

Enhancers of Toxicity: Proteins involved in RQC pathways, such as Pelota (PELO) and HBS1L, were found to sensitize cells to the treatment. biorxiv.org

These findings suggest that cellular pathways managing stalled ribosomes are critical for mitigating the effects of this class of inhibitors. biorxiv.org While performed on a related analogue, this genetic interaction profiling provides strong predictive insights into the cellular factors that interact with the effects of PF-06446846.

The initial discovery of the compound class to which PF-06446846 belongs originated from a target-agnostic phenotypic screen that identified inhibitors of PCSK9 secretion. nih.govrsc.org The subsequent elucidation of its mechanism, which involves binding to the nascent polypeptide chain within the ribosome tunnel, points to a target that is transient and context-dependent, making it challenging for traditional in silico target prediction methods that often rely on well-defined protein binding pockets. pfizer.comresearchgate.net

While general in silico drug discovery methodologies such as virtual screening and covalent docking exist, there is no specific report of their application in the primary discovery or target prediction of PF-06446846. researchgate.netrsc.org The mechanism of action, involving the ribosome, the mRNA sequence, and the nascent peptide, represents a complex, dynamic target. pfizer.com The discovery of PF-06446846 highlights a novel paradigm for drug action that was not initially predicted by computational models but was rather uncovered through phenotypic screening followed by detailed mechanistic biology. pfizer.comresearchgate.net This approach reveals the potential to therapeutically modulate the human ribosome with small molecules to target proteins previously considered "undruggable". nih.govresearchgate.net

Molecular Level Interactions and Binding Studies

Receptor/Enzyme Binding Assays

No information is available in the public domain regarding receptor or enzyme binding assays conducted with this compound. There are no published studies detailing its binding affinity (such as Kᵢ or IC₅₀ values) to any specific biological targets.

Biophysical Characterization of Compound-Target Interactions

There is no available data from biophysical studies, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR), to characterize the interaction between this compound and any biological target.

Allosteric Modulation and Orthosteric Binding Mechanisms

Due to the lack of binding studies, there is no evidence to suggest whether this compound acts as an allosteric modulator or an orthosteric ligand for any receptor or enzyme.

Preclinical Research Models and Methodologies for C26h19f3n2o4s2

In Vitro Research Systems and Their Application to C26H19F3N2O4S2

In vitro studies, conducted in a controlled environment outside of a living organism, represent the initial phase of evaluating the biological effects of a new compound like this compound. These systems are instrumental for high-throughput screening and for elucidating the mechanisms of action at a cellular and molecular level.

Immortalized cell lines are a fundamental tool in preclinical research due to their unlimited proliferative capacity and well-characterized genetic backgrounds. For a compound such as this compound, a panel of cancer cell lines would likely be used to assess its potential as an anti-cancer agent. For instance, if the compound is hypothesized to target pathways involved in cell proliferation, a variety of cell lines representing different cancer types would be employed.

The TR146 cell line, derived from a buccal carcinoma, serves as a model for studying absorption and metabolism of substances. While not directly related to this compound without specific research, it exemplifies how a specialized cell line can be used to investigate particular biological questions. Similarly, HAP1 cells, a near-haploid human cell line, are valuable for genetic screening and validating drug targets due to their amenability to gene editing techniques like CRISPR-Cas9.

A typical initial screen might involve exposing various cell lines to increasing concentrations of this compound to determine its cytotoxic or cytostatic effects. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit a biological process by 50%.

Hypothetical Data Table: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| HeLa | Cervical Cancer | 8.1 |

| HT-29 | Colon Cancer | 6.5 |

While cell lines are invaluable, they may not fully represent the heterogeneity of cells within a patient's tumor. Primary cell cultures, which are derived directly from patient tissues, offer a more physiologically relevant model. For this compound, primary cancer cells isolated from a patient's tumor could be cultured to test the compound's efficacy on a more personalized level. However, a significant limitation of primary cell cultures is their finite lifespan in the laboratory.

Organoids are a more advanced in vitro model. These are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of an organ. For instance, patient-derived tumor organoids can recapitulate the cellular diversity and microenvironment of the original tumor, making them excellent platforms for disease modeling and drug screening. The response of colon organoids to a compound can even change based on their environment, such as when transplanted into a living organism (xenotransplantation). Airway organoids can be used to model lung diseases and test the effects of compounds on the respiratory epithelium. The use of organoid models would provide a more accurate prediction of how this compound might behave in a complex biological system.

Hypothetical Data Table: Comparison of this compound Activity in 2D vs. 3D Culture

| Model System | Description | Hypothetical Viability Reduction (%) |

|---|---|---|

| Primary Colon Cancer Cells (2D) | Monolayer culture | 75% |

| Patient-Derived Colon Cancer Organoids (3D) | Self-organized 3D structure | 55% |

Biological processes, particularly in diseases like cancer, involve intricate interactions between different cell types. Co-culture models, where two or more different cell types are grown together, allow researchers to study this cellular crosstalk. For example, to understand how this compound affects the tumor microenvironment, cancer cells could be co-cultured with fibroblasts, immune cells, or endothelial cells.

These models can be set up to allow direct cell-to-cell contact or to be separated by a permeable membrane, which permits the study of secreted factors. Such studies could reveal if this compound's effect is modulated by the surrounding stromal cells or if it can disrupt the communication between cancer cells and their supporting environment.

In Vivo Research Models for Investigating this compound’s Systemic Effects

The choice of an appropriate animal model is critical for the translational relevance of preclinical findings. Rodents, particularly mice, are frequently used in early-stage in vivo research due to their genetic similarity to humans, relatively low cost, and the availability of genetically engineered models.

For a compound like this compound with potential anticancer properties, a common approach is to use xenograft models, where human cancer cells are implanted into immunocompromised mice. This allows for the study of tumor growth and the effect of the compound on a human-derived tumor in a living system. Genetically engineered mouse models (GEMMs), where specific genes are altered to mimic a human disease, are also powerful tools. The validation of an animal model involves ensuring that it accurately recapitulates key aspects of the human disease being studied. For certain diseases, non-rodent models such as pigs or non-human primates may be more appropriate due to greater physiological similarities to humans.

Hypothetical Data Table: Characteristics of Potential Animal Models for this compound Studies

| Animal Model | Type | Key Feature | Relevance for this compound |

|---|---|---|---|

| Nude Mouse (Athymic) | Xenograft | Lacks a thymus, T-cell deficient | Allows growth of human tumor cells |

| NOD/SCID Mouse | Xenograft | Deficient in T and B cells, lacks NK cell activity | Supports engraftment of a wider range of human cells |

| KRAS G12D Mouse | GEMM | Carries a common cancer-causing mutation | Models spontaneous tumor development in a relevant genetic context |

A well-designed in vivo study is essential for generating robust and reproducible data. Key elements of the experimental design include the determination of appropriate control groups, randomization of animals to different treatment groups, and blinding of investigators to the treatments to minimize bias.

For mechanistic studies of this compound, animals would be treated with the compound, and various endpoints would be measured over time. These could include tumor volume, body weight (as an indicator of general health), and biomarkers in blood and tissue samples. At the end of the study, tissues would be collected for histological analysis to assess the compound's effect on tumor morphology and surrounding tissues. Such studies are designed to not only evaluate the efficacy of the compound but also to understand how it works within the complex environment of a living organism.

Pharmacodynamic Biomarker Discovery in Preclinical Research

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research, providing measurable indicators of a biological response to a therapeutic agent. The discovery and validation of these biomarkers are critical for understanding a compound's mechanism of action and for making informed decisions during drug development.

In the early stages of drug discovery, PD biomarkers are used to confirm that a compound is interacting with its intended target and eliciting the expected biological effect. This can involve a variety of techniques, including in vitro assays using cell lines and in vivo studies in animal models. For instance, if a compound is designed to inhibit a specific enzyme, a PD biomarker could be the level of that enzyme's substrate or product in tissue or bodily fluids. The selection of appropriate biomarkers is crucial and is often guided by the compound's proposed mechanism of action and the pathophysiology of the disease being studied.

The process of biomarker discovery often involves broad, unbiased screening approaches, such as proteomics and transcriptomics, to identify proteins or genes whose expression levels change in response to the compound. Once potential biomarkers are identified, they must undergo a rigorous validation process to ensure they are sensitive, specific, and reproducible. This validation is a critical step to ensure that the biomarker can be reliably used to guide further development of the compound.

The following table outlines common types of pharmacodynamic biomarkers and their applications in preclinical research:

| Biomarker Type | Description | Application in Preclinical Research |

| Target Engagement Biomarkers | Measures the degree to which a drug interacts with its molecular target. | To confirm the drug is reaching and binding to its intended target in vivo. |

| Mechanism-Based Biomarkers | Reflects the physiological or biochemical consequences of target engagement. | To demonstrate that the drug is producing the expected biological effect. |

| Disease-Related Biomarkers | A characteristic that is objectively measured as an indicator of normal biological processes, pathogenic processes, or responses to an exposure or intervention. | To assess the potential therapeutic efficacy of the drug in a relevant disease model. |

Methodological Rigor and Reproducibility in Preclinical Research on this compound

Methodological rigor is the strict application of scientific principles and practices to ensure that research findings are unbiased, reproducible, and reliable. In preclinical research, a lack of rigor can lead to wasted resources and the failure of promising drug candidates in later clinical trials.

Key elements of methodological rigor include the randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and the a priori calculation of sample size to ensure sufficient statistical power. These practices help to minimize bias and increase the likelihood that the observed effects are due to the compound being tested rather than chance.

Strategies for Enhancing Translational Relevance of Preclinical Findings

The ultimate goal of preclinical research is to generate findings that are relevant to human disease and can be translated into effective clinical treatments. However, a significant challenge in drug development is the high rate of failure of compounds in clinical trials, often due to a lack of efficacy that was not predicted by preclinical studies.

Several strategies can be employed to enhance the translational relevance of preclinical research. These include the use of animal models that more accurately mimic human disease, the selection of endpoints in animal studies that are relevant to clinical outcomes, and the use of a range of doses and treatment schedules that are comparable to what might be used in humans. Additionally, incorporating biomarkers that can be used in both preclinical and clinical studies can help to bridge the gap between these two phases of research.

The table below summarizes key strategies to improve the translational relevance of preclinical studies:

| Strategy | Description | Rationale |

| Use of Appropriate Animal Models | Selecting animal models that recapitulate key aspects of the human disease pathophysiology. | Increases the likelihood that findings in animals will be predictive of responses in humans. |

| Clinically Relevant Endpoints | Measuring outcomes in animal studies that are similar to those used in human clinical trials. | Facilitates direct comparison and prediction of clinical efficacy. |

| Human-Equivalent Dosing | Administering doses and schedules that result in exposures comparable to those anticipated in humans. | Ensures that the tested pharmacological effects are relevant to the clinical setting. |

| Confirmation in Multiple Models | Validating key findings in more than one animal model or experimental system. | Increases confidence in the robustness and generalizability of the results. |

Data Reporting and Statistical Considerations in Preclinical Studies

Transparent and comprehensive reporting of preclinical research is essential for ensuring the reproducibility and validity of scientific findings. This includes providing detailed descriptions of the experimental methods, the statistical analyses performed, and the results obtained.

Statistical considerations are a critical component of preclinical study design and analysis. This involves not only choosing the appropriate statistical tests but also ensuring that the study is adequately powered to detect meaningful effects. It is also important to consider issues such as multiple comparisons and the handling of missing data, as these can have a significant impact on the interpretation of the results.

Recent guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, have been developed to improve the reporting of preclinical research. Adherence to these guidelines can help to ensure that preclinical studies are reported in a way that allows for critical evaluation and replication by other researchers.

Key statistical and reporting considerations are highlighted in the following table:

| Consideration | Description | Importance |

| Sample Size Calculation | A priori determination of the number of subjects needed to detect a statistically significant effect. | Ensures the study is not underpowered, which can lead to false-negative results, or overpowered, which wastes resources. |

| Randomization and Blinding | Random allocation of subjects to treatment groups and blinding of investigators and analysts to the treatment. | Minimizes selection and observer bias. |

| Appropriate Statistical Analysis | Use of statistical tests that are appropriate for the type of data and the study design. | Ensures that the conclusions drawn from the data are statistically valid. |

| Transparent Reporting | Complete and clear reporting of all methods, results, and statistical analyses. | Allows for critical appraisal and replication of the study by other researchers. |

| Data Availability | Making raw data available to facilitate re-analysis and verification of findings. | Promotes transparency and reproducibility. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of C26h19f3n2o4s2

Principles and Theoretical Frameworks of SAR and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry that aim to connect the chemical structure of a compound with its biological activity. frontiersin.orggoogle.co.inresearchgate.net SAR is a qualitative approach that identifies which molecular fragments and functional groups are key for a molecule's biological effects. researchgate.netresearchgate.net By systematically modifying a molecule's structure, researchers can deduce which parts are essential for its activity. frontiersin.org QSAR takes this a step further by creating mathematical models that quantitatively correlate variations in physicochemical properties with changes in biological activity. google.co.inpharmacelera.com

Historical Development and Contemporary Paradigms

The concept of SAR has been implicitly used for centuries, but the field of QSAR was formally established in the 1960s. scispace.com A seminal contribution came from Corwin Hansch and his colleagues, who proposed that a drug's biological effect is a function of its physicochemical characteristics, primarily hydrophobicity, electronic effects, and steric factors. pharmacelera.comscispace.commdpi.com The resulting "Hansch equation" was a breakthrough, providing a quantitative method to predict the activity of new compounds. frontiersin.org

Contemporary paradigms have expanded significantly with advances in computational power. Modern QSAR incorporates a much wider array of descriptors and employs sophisticated statistical and machine learning techniques. tjpr.orgmdpi.com The focus has shifted from simple linear models to complex, multidimensional analyses, including 3D-QSAR and pharmacophore modeling, which consider the three-dimensional structure of molecules and their interactions with biological targets. researchgate.netfrontiersin.org

Molecular Descriptors and Their Role in QSAR Model Development

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. acs.orgmdpi.comdntb.gov.ua They are the "predictor" variables in a QSAR model, translating chemical structure into a format that can be used in mathematical equations. frontiersin.org The fundamental idea is that differences in these descriptors among a series of compounds should explain the observed variations in their biological activities. pharmacelera.com

Descriptors can be broadly categorized based on their dimensionality and the type of information they represent:

0D and 1D Descriptors: These are the simplest, derived from the molecular formula (e.g., molecular weight, atom counts) or simple physicochemical properties (e.g., logP for lipophilicity, pKa for acidity). frontiersin.orgdntb.gov.ua

2D Descriptors: These are calculated from the 2D representation of a molecule, describing its topology and connectivity (e.g., branching indices, number of rotatable bonds). mdpi.comdntb.gov.ua

3D Descriptors: These descriptors depend on the 3D coordinates of the atoms and describe the molecule's shape, size, and steric properties. dntb.gov.ua

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and partial atomic charges.

The selection of appropriate descriptors is a critical step in building a predictive and mechanistically interpretable QSAR model. mdpi.com

Table 1: Examples of Molecular Descriptors in QSAR

| Descriptor Class | Specific Descriptor | Property Described | Relevance in Kinase Inhibitors |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes | Influences cell permeability and binding to hydrophobic pockets in the kinase active site. |

| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of substituents | Modulates the strength of interactions like hydrogen bonds and pi-stacking with amino acid residues. |

| Steric | Taft Steric Parameter (Es) | The bulkiness or size of a substituent | Determines the fit of the inhibitor within the binding site; bulky groups can either enhance or clash with the receptor. |

| Topological | Wiener Index | Molecular branching and compactness | Relates to the overall shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capability, reactivity | Important for understanding covalent bond formation (in irreversible inhibitors) and charge-transfer interactions. |

Computational Approaches in SAR/QSAR for C26H19F3N2O4S2 Derivatives

Given that Lenvatinib targets well-defined protein kinases like VEGFR-2, computational methods are invaluable for exploring its SAR and guiding the design of new derivatives. dntb.gov.ua These approaches allow for the rapid evaluation of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Ligand-Based QSAR Modeling (e.g., Hansch Analysis, Free-Wilson Analysis, 3D-QSAR)

Ligand-based methods are used when the 3D structure of the target protein is unknown or not considered, relying solely on the information from a set of active molecules.

Hansch and Free-Wilson analysis , as the classical QSAR methods, can be applied to a series of Lenvatinib derivatives to correlate changes in substituents with inhibitory activity. mdpi.comfrontiersin.org For instance, modifying the cyclopropyl (B3062369) group or the substituents on the phenoxy ring of Lenvatinib and correlating these changes with VEGFR-2 inhibition using descriptors like logP, Hammett constants, and steric parameters would constitute a Hansch analysis.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by analyzing the 3D fields surrounding the molecules. tjpr.orgmdpi.com In a typical 3D-QSAR study on kinase inhibitors, a series of compounds are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. acs.orgmdpi.com The results are often visualized as contour maps, highlighting regions where modifications would likely increase or decrease activity. For example, a CoMFA/CoMSIA study on VEGFR-2 inhibitors derived from different scaffolds showed that specific steric and electrostatic fields are crucial for high potency. These studies consistently reveal that favorable steric bulk in certain regions and specific electrostatic and hydrogen-bonding features are key to potent inhibition, information that is directly applicable to optimizing Lenvatinib derivatives.

Table 2: Representative Statistical Parameters from a 3D-QSAR Study on VEGFR-2 Inhibitors This table presents typical data from a published 3D-QSAR study on a series of VEGFR-2 inhibitors, illustrating the statistical validation of such models. The specific values are from a study on 1,6-naphthyridine (B1220473) and pyridopyrimidine analogues, not Lenvatinib itself, but are representative of the field.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.659 | 0.985 | Not Reported | Steric: 65.4%, Electrostatic: 34.6% |

| CoMSIA | 0.689 | 0.987 | 0.891 | Steric: 18.2%, Electrostatic: 29.8%, Hydrophobic: 20.1%, H-bond Donor: 15.5%, H-bond Acceptor: 16.4% |

Source: Adapted from data on 1,6-naphthyridine and pyridopyrimidine analogues as VEGFR-2 inhibitors.

Machine Learning and Artificial Intelligence Applications in SAR/QSAR

Machine learning (ML) and artificial intelligence (AI) have revolutionized QSAR by enabling the analysis of large, complex datasets and the development of highly predictive models. tjpr.orgmdpi.com Methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional methods.

In the context of kinase inhibitors, ML models are frequently used to build robust QSAR models. researchgate.net For example, a study on VEGFR-2 inhibitors successfully used machine learning to build a predictive 2D-SAR model with high accuracy. These models can screen vast virtual libraries to identify novel potential inhibitors. Another study on FLT3 kinase inhibitors demonstrated that a Random Forest model significantly outperformed previous QSAR models in predicting inhibitory potency. Such approaches could be readily applied to a dataset of Lenvatinib derivatives to predict their activity against VEGFR, FGFR, or RET kinases, accelerating the discovery of new drug candidates. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Pharmacophore models can be generated either based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based).

For Lenvatinib, whose binding mode to VEGFR-2 is known, a structure-based pharmacophore can be developed. dntb.gov.uaresearchgate.net This model would capture the key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions in the binding pocket. This pharmacophore then serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that fit the required interaction pattern. Several studies have successfully used this approach to find new inhibitors for various kinases, including VEGFR-2 and Janus kinases. A pharmacophore model derived from Lenvatinib or its binding site would be a powerful tool for discovering new derivatives with potentially different core structures but the same desired inhibitory profile.

Analysis of this compound: Information Not Available

Following a comprehensive search of scientific databases and literature, no specific research or data were found for the chemical compound with the molecular formula this compound. Consequently, it is not possible to provide an article on its Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) analysis as requested.

The generation of a scientifically accurate and informative article on the interpretive analysis of SAR/QSAR models for a specific compound is contingent upon the existence of published research studies. Such studies would typically involve the synthesis of a series of related compounds and the evaluation of their biological activities. The resulting data is then used to build mathematical models that correlate specific structural features with the observed biological effects.

Without any foundational research on this compound, the following key aspects of the requested article cannot be addressed:

Advanced Analytical Methodologies for C26h19f3n2o4s2 Research

Mass Spectrometry (MS) and Hyphenated Techniques in C26H19F3N2O4S2 Research

LC-MS/MS for Metabolite Identification and QuantificationThe use of hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for studying the metabolism of a compound. As there is no information on a parent compound with the formula this compound, no studies on its potential metabolites exist. Therefore, no data on metabolite identification or quantification can be presented.

Compound Names

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly within a sample, such as a biological tissue section. This method combines the chemical specificity of mass spectrometry with microscopic imaging capabilities, allowing researchers to map the location of specific compounds without the need for labels or antibodies. Common IMS techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).

For a compound like this compound, IMS could be employed to study its localization and distribution within a biological system, for instance, to see where the compound accumulates in a particular organ or tissue model. In a hypothetical MALDI-MSI experiment, a thin tissue section would be coated with an appropriate matrix and irradiated with a laser. The desorbed and ionized molecules, including this compound, would be analyzed by the mass spectrometer at thousands of discrete spots across the tissue. By plotting the intensity of the ion corresponding to the compound (e.g., m/z 545.0819) at each x,y-coordinate, a detailed image of its distribution can be generated. This can provide crucial insights into the compound's mechanism of action or potential sites of activity.

X-ray Crystallography and Solid-State Structural Determination

To study this compound using this method, the first and often most challenging step would be to grow a high-quality single crystal of the compound. This crystal would then be mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

By collecting these patterns from multiple crystal orientations, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to build an atomic model of the molecule, revealing the exact spatial arrangement of all atoms, including the trifluoromethyl group, the thienyl and furyl rings, and the thiazolo[3,2-a]pyrimidine core. The resulting structural data is invaluable for structure-activity relationship (SAR) studies and for understanding how the molecule might interact with a biological target.

Illustrative Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 16.5 Å |

| α = 90°, β = 95.1°, γ = 90° | |

| Resolution | 1.80 Å |

| R-work / R-free | 0.045 / 0.049 |

| Molecules per Unit Cell (Z) | 4 |

Note: The values in this table are for illustrative purposes to show the type of data obtained from X-ray crystallography and are not actual data for this compound.

Emerging Analytical Platforms and Biosensors in Compound Research

Research into novel compounds increasingly benefits from the development of emerging analytical platforms and biosensors. These tools offer the potential for real-time detection, high sensitivity, and cost-effective analysis, often in complex biological matrices.

For a compound such as this compound, the development of a specific biosensor could enable rapid screening or quantification. A whole-cell biosensor, for example, could be engineered by modifying a microorganism to produce a measurable signal (e.g., fluorescence or a color change) in the presence of the compound. This would involve identifying a biological target that interacts with the compound and linking this interaction to a reporter gene system.

Alternatively, synthetic biosensors could be developed using aptamers (short single-stranded DNA or RNA molecules) or molecularly imprinted polymers selected for high-affinity binding to this compound. When integrated with a transducer (e.g., electrochemical or optical), these recognition elements can provide a quantitative measure of the compound's concentration. While the creation of such a biosensor is a significant undertaking, it represents a frontier in analytical chemistry that could greatly facilitate future research on this and similar molecules.

Future Perspectives and Emerging Research Directions for C26h19f3n2o4s2

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Understanding Compound Action

A deep understanding of the mechanism of action of a novel compound like C26H19F3N2O4S2 requires a holistic view of its interactions within a biological system. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful avenue to achieve this.

Proteomics will be instrumental in identifying the direct protein targets of this compound and its downstream effects on cellular protein expression. brieflands.comdavuniversity.orgnih.gov Advanced proteomic techniques can provide a comprehensive profile of the proteome in response to treatment with the compound. brieflands.com This allows for the elucidation of the compound's mechanism of action, the identification of biomarkers for its efficacy, and a deeper understanding of any potential off-target effects. brieflands.comdavuniversity.org

Metabolomics , the large-scale study of small molecules or metabolites, will complement proteomic data by providing a snapshot of the metabolic state of a cell or organism following exposure to this compound. nih.govnih.govesmed.org By analyzing the changes in metabolic pathways, researchers can gain insights into the functional consequences of the compound's interaction with its targets. nih.gov This integrated omics approach provides a systems-level understanding of the compound's biological activity, which is crucial for its development as a potential therapeutic agent. frontiersin.org

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | - Target identification and validation- Elucidation of mechanism of action- Biomarker discovery | - Direct protein binding partners- Alterations in signaling pathways- Indicators of compound efficacy or toxicity |

| Metabolomics | - Functional analysis of cellular state- Identification of metabolic pathways affected- Assessment of physiological impact | - Changes in key metabolite levels- Disruption or enhancement of metabolic fluxes- Understanding of the compound's systemic effects |

Advanced Computational and In Silico Modeling for Chemical Discovery

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and are poised to play a significant role in the investigation of this compound. encyclopedia.comalliedacademies.orgacs.org These approaches can accelerate the research process by predicting the compound's properties and its interactions with biological targets, thereby guiding experimental work. endava.compatsnap.comcharlotteln.com

Molecular docking simulations can predict the binding orientation of this compound to the three-dimensional structures of potential protein targets. patsnap.com This can help in prioritizing targets for experimental validation and in understanding the structural basis of the compound's activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound with its biological activity. alliedacademies.orgpatsnap.com These models can then be used to predict the activity of new, related compounds, thus guiding the synthesis of more potent and selective analogs. alliedacademies.org

| Computational Approach | Application for this compound | Predicted Outcomes |

| Molecular Docking | - Prediction of binding to protein targets | - Binding affinity and mode of interaction |

| QSAR Modeling | - Correlation of structure with biological activity | - Prediction of potency for new analogs |

| ADMET Prediction | - In silico assessment of drug-like properties | - Insights into pharmacokinetics and potential toxicity |

Development of Novel Experimental Models for Comprehensive Biological Evaluation

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses have led to the development of more physiologically relevant experimental models. For a comprehensive biological evaluation of this compound, the adoption of these advanced models will be crucial.

Three-dimensional (3D) cell cultures , such as spheroids and organoids, more accurately mimic the in vivo environment, including cell-cell and cell-matrix interactions. nih.govdrugdiscoverynews.commoleculardevices.com Evaluating the effects of this compound in these models can provide more predictive data on its efficacy and toxicity in human tissues. crownbio.comdanaher.com Organoids, which are self-organizing 3D structures derived from stem cells, can be used to model specific organs and diseases, offering a platform for personalized medicine approaches. drugdiscoverynews.commoleculardevices.comcrownbio.com

The use of such advanced models will allow for a more robust preclinical assessment of this compound, potentially reducing the high attrition rates of drug candidates in clinical trials. nih.gov

Interdisciplinary Research Collaborations and Global Initiatives in this compound Research

Global initiatives and partnerships between academia, industry, and government agencies can provide the necessary resources and infrastructure to support the research and development of promising new compounds. unido.orgunido.orgfoundationforchemistry.orgacs.orgicca-chem.org Such initiatives can facilitate data sharing, promote standardized research methodologies, and accelerate the translation of basic scientific discoveries into clinical applications.

Q & A

Q. What strategies resolve conflicting mechanistic hypotheses for the catalytic activity of C26H19F3N2O4S2 in cross-coupling reactions?

- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor (e.g., steric hindrance vs. electronic effects) . Design kinetic isotope effect (KIE) experiments or deuterium labeling to distinguish pathways. Use multivariate analysis (e.g., Hammett plots) to correlate substituent effects with reaction rates. Tabulate kinetic data (e.g., Table: Rate constants under varying electronic conditions) .

Q. How can researchers optimize the selectivity of C26H19F3N2O4S2 in enantioselective synthesis?

- Methodological Answer : Use design of experiments (DoE) to screen chiral auxiliaries and solvent systems. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate ligand design . Include 3D structural models (e.g., DFT-optimized transition states) to rationalize selectivity trends .

Q. What analytical frameworks are suitable for interpreting contradictory bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer : Perform systematic error analysis by quantifying uncertainties in assay protocols (e.g., cell viability assay plate-to-plate variability) . Use meta-analysis to reconcile data across studies, adjusting for confounding variables (e.g., cell line specificity). Apply mixed-effects models to identify statistically significant trends. Present dose-response curves with confidence intervals in supplementary materials .

Methodological and Ethical Considerations

Q. How should researchers document raw data and processed results to meet academic standards?

- Methodological Answer : Segregate raw data (e.g., NMR FID files, chromatograms) into appendices, while processed data (e.g., integrated peak areas, calibration curves) should appear in the main text. Follow ACS guidelines for spectral annotations and significant figures . Use reference management tools (e.g., EndNote) to ensure citation accuracy .

Q. What ethical practices are critical when reporting negative or inconclusive results for this compound?

- Methodological Answer : Adhere to COPE (Committee on Publication Ethics) guidelines by transparently disclosing experimental limitations (e.g., low yields, side reactions). Use dedicated sections like "Unresolved Questions" to outline gaps . Avoid selective data presentation; include all replicates in supplementary files, even if they contradict hypotheses .

Data Presentation Template

| Parameter | Technique | Key Findings | Uncertainty |

|---|---|---|---|

| Crystallographic Data | SC-XRD | Orthorhombic system, P212121 | R-factor = 0.052 |

| Thermal Stability | TGA/DSC | Decomposition onset: 220°C | ±2°C (instrumental error) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.